N-(1-benzylpiperidin-3-yl)-N,2-dimethyloxane-4-carboxamide
Description
N-(1-benzylpiperidin-3-yl)-N,2-dimethyloxane-4-carboxamide is a compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are known for their significant roles in the pharmaceutical industry, often serving as key components in drug design .
Properties
IUPAC Name |
N-(1-benzylpiperidin-3-yl)-N,2-dimethyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-16-13-18(10-12-24-16)20(23)21(2)19-9-6-11-22(15-19)14-17-7-4-3-5-8-17/h3-5,7-8,16,18-19H,6,9-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNQHJUCUYGSJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)C(=O)N(C)C2CCCN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-benzylpiperidin-3-yl)-N,2-dimethyloxane-4-carboxamide typically involves the formation of the piperidine ring followed by functionalization. One common method is the reductive amination of amines with aldehydes or ketones, which forms the C-N bond . Industrial production methods often focus on optimizing yield and purity, utilizing catalysts and specific reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
N-(1-benzylpiperidin-3-yl)-N,2-dimethyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to convert certain functional groups into their reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(1-benzylpiperidin-3-yl)-N,2-dimethyloxane-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-3-yl)-N,2-dimethyloxane-4-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(1-benzylpiperidin-3-yl)-N,2-dimethyloxane-4-carboxamide can be compared with other piperidine derivatives, such as:
N-(1-benzylpiperidin-3-yl)methyl-N-(2-methoxyethyl)naphthalene-2-sulfonamide: This compound is also a potent inhibitor of certain enzymes and has applications in treating neurological disorders.
N-(piperidine-4-yl)benzamide: Known for its anticancer properties, this compound shows how modifications to the piperidine ring can lead to different biological activities.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
